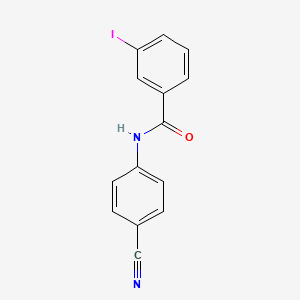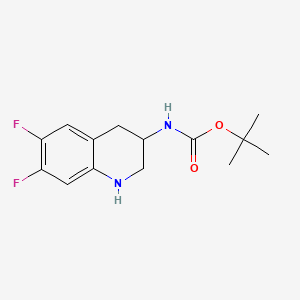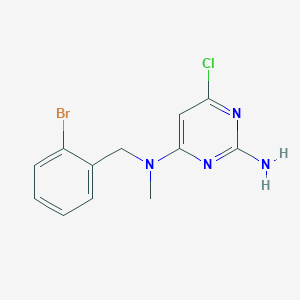
n4-(2-Bromobenzyl)-6-chloro-n4-methylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with 6-chloro-N4-methylpyrimidine-2,4-diamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is employed in studies to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.
Material Science: It can be used in the development of novel materials with specific properties, such as organic semiconductors.
作用機序
The mechanism of action of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2-Bromobenzyl chloride: A precursor used in the synthesis of N4-(2-Bromobenzyl)-6-chloro-N4-methylpyrimidine-2,4-diamine.
6-Chloro-N4-methylpyrimidine-2,4-diamine: Another precursor used in the synthesis.
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A compound with a similar bromobenzyl group but different core structure.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications.
特性
分子式 |
C12H12BrClN4 |
|---|---|
分子量 |
327.61 g/mol |
IUPAC名 |
4-N-[(2-bromophenyl)methyl]-6-chloro-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12BrClN4/c1-18(7-8-4-2-3-5-9(8)13)11-6-10(14)16-12(15)17-11/h2-6H,7H2,1H3,(H2,15,16,17) |
InChIキー |
GWZSIFGQDRKMCM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1Br)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


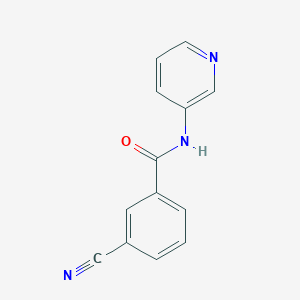
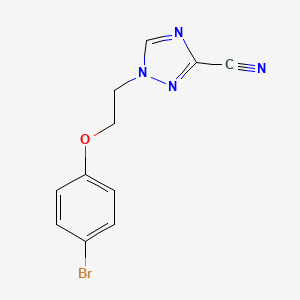
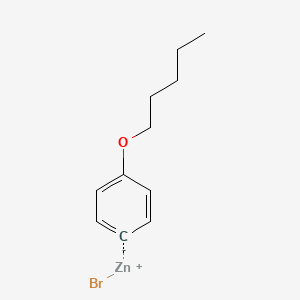
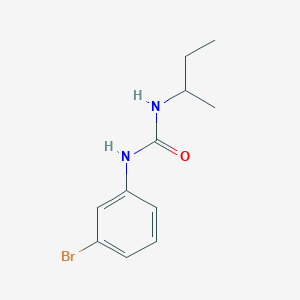
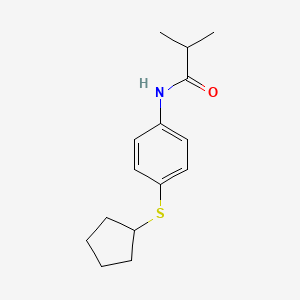
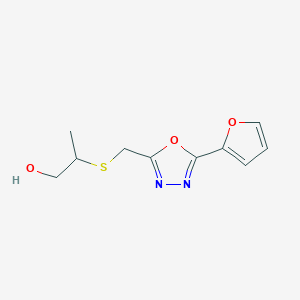


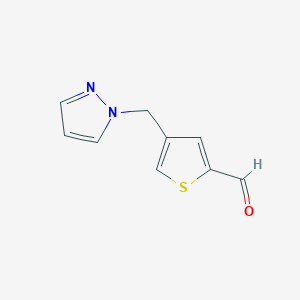
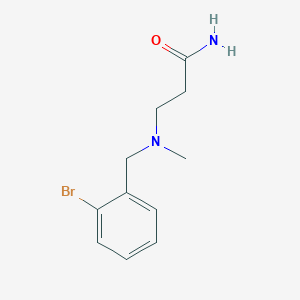
![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
